molecular formula C12H10O4 B1252097 Isochavicinic acid CAS No. 495-87-4

Isochavicinic acid

Cat. No.: B1252097
CAS No.: 495-87-4
M. Wt: 218.2 g/mol
InChI Key: RHBGITBPARBDPH-HSFFGMMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperic acid, also known as piperate, belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Piperic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, piperic acid is primarily located in the membrane (predicted from logP). Outside of the human body, piperic acid can be found in herbs and spices and pepper (spice). This makes piperic acid a potential biomarker for the consumption of these food products.

Properties

CAS No.

495-87-4

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

IUPAC Name

(2E,4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid

InChI

InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1-,4-2+

InChI Key

RHBGITBPARBDPH-HSFFGMMNSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C=C\C(=O)O

SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O

melting_point

215°C

5285-18-7

physical_description

Solid

Pictograms

Acute Toxic

Synonyms

piperinic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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